1-(2-Chlorophenyl)cyclohexan-1-amine
Description
Contextualization within Arylcyclohexylamine Chemistry and Pharmacology Research
Arylcyclohexylamines are a significant class of chemical compounds utilized in pharmaceutical, designer, and experimental drug research. mdpi.com The defining structure of an arylcyclohexylamine consists of a cyclohexylamine (B46788) unit attached to an aryl group. mdpi.com This aryl group is positioned geminal to the amine, meaning it is attached to the same carbon atom. nih.gov While the aryl moiety is often a phenyl ring, it can feature various substitutions. The amine group is typically secondary, such as methylamino or ethylamino, or part of a tertiary cycloalkylamine structure like piperidine (B6355638) or pyrrolidine. mdpi.com
The pharmacology of arylcyclohexylamines is notably diverse, with different members of the class exhibiting a range of effects. Their primary mechanism of action is often as antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is responsible for their anesthetic, neuroprotective, and dissociative properties. mdpi.com However, the pharmacological profile can be "fine-tuned" through chemical modifications. mdpi.com As a result, compounds within this class can also act as dopamine (B1211576) reuptake inhibitors, μ-opioid receptor agonists, σ receptor agonists, and nACh receptor antagonists. nih.gov This versatility allows for the development of agents with stimulant, analgesic, or neuroprotective effects, depending on their specific structural modifications. mdpi.comnih.gov
Table 1: Pharmacological Actions of Representative Arylcyclohexylamines
| Compound | Primary Pharmacological Action(s) |
|---|---|
| Phencyclidine (PCP) | NMDA Receptor Antagonist |
| Ketamine | NMDA Receptor Antagonist |
| BTCP (Benocyclidine) | Selective Dopamine Reuptake Inhibitor |
| BDPC (Bromadol) | Potent μ-Opioid Agonist |
Historical Perspective on Related Chemical Scaffolds in Research
The investigation into arylcyclohexylamines dates back to the early 20th century, with the first synthesis of 1-phenylcyclohexan-1-amine (PCA) published in 1907. mdpi.com However, the pharmacological potential of this class was not realized until the 1950s when the pharmaceutical company Parke-Davis began investigating phencyclidine (PCP), which was first synthesized in 1926. mdpi.com Initially developed as an anesthetic agent under the trade name Sernyl, clinical trials were initiated in 1958. mdpi.comresearchgate.net By 1965, its development was halted due to adverse effects, including severe agitation and psychotic reactions in some patients. mdpi.comresearchgate.net
In the quest for an anesthetic with similar analgesic properties but a more manageable side-effect profile, Calvin Stevens at Parke-Davis synthesized ketamine from PCP in 1962. semanticscholar.org Ketamine proved to be a shorter-acting anesthetic with less potent psychotomimetic effects, leading to its approval by the U.S. Food and Drug Administration (FDA) in 1970. semanticscholar.org The 1970s marked the emergence of PCP and its analogues as recreational drugs, which spurred further research into the structure-activity relationships of this chemical class to understand their diverse effects. mdpi.com This research has since expanded the class to include compounds investigated for a wide array of therapeutic applications, including as stimulants and analgesics. mdpi.com
Significance of 1-(2-Chlorophenyl)cyclohexan-1-amine as a Research Probe
The specific compound this compound serves as a valuable research probe primarily for dissecting the structure-activity relationships (SAR) within the arylcyclohexylamine class. Its significance lies not in widespread clinical use, but in its utility as a molecular tool for understanding how subtle structural modifications influence interactions with neurological targets like the NMDA receptor.
Researchers utilize such analogues to map the pharmacophore of the target receptor. By comparing the binding affinity and functional activity of this compound to well-characterized compounds like ketamine and PCP, scientists can deduce the importance of specific structural features.
Key structural aspects of this compound that are of high interest in SAR studies include:
Position of the Amine Group: Unlike ketamine, which has a secondary amine at the C-2 position, this compound features a primary amine at C-1. This allows researchers to probe the necessity and optimal placement of the amine for receptor binding and channel-blocking activity.
Ortho-Substitution of the Phenyl Ring: The placement of a chlorine atom at the 2-position (ortho) of the phenyl ring is a critical feature. Ketamine also possesses this feature, and it is known to be important for its activity. mdpi.com Studying compounds with substitutions at different positions (ortho, meta, para) helps to define the steric and electronic requirements of the receptor's binding pocket. nih.gov The electron-withdrawing nature and size of the chlorine atom at this specific position can significantly alter the molecule's lipophilicity and conformation, thereby affecting its ability to access and interact with the binding site within the NMDA receptor channel. researchgate.neteurochlor.org
By systematically modifying each part of the arylcyclohexylamine scaffold, as exemplified by the unique structure of this compound, researchers can build a comprehensive model of receptor interaction, paving the way for the rational design of novel therapeutics with improved selectivity and fewer side effects.
Table 2: Structural Comparison of Key Arylcyclohexylamines
| Feature | Phencyclidine (PCP) | Ketamine | This compound |
|---|---|---|---|
| Aryl Group | Phenyl | 2-Chlorophenyl | 2-Chlorophenyl |
| Amine Type | Tertiary (Piperidine) | Secondary (Methylamine) | Primary |
| Amine Position | C-1 | C-2 | C-1 |
| Cyclohexane (B81311) Ring | Unsubstituted | C-2 Ketone | Unsubstituted |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
1-(2-chlorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H16ClN/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9,14H2 |
InChI Key |
NPLMJYOKGIWCKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Chlorophenyl Cyclohexan 1 Amine
Established Synthetic Pathways to Arylcyclohexylamines and Precursors
Traditional synthetic routes to arylcyclohexylamines like 1-(2-chlorophenyl)cyclohexan-1-amine rely on a sequence of well-established organic reactions. These pathways typically begin with the formation of a carbon-carbon bond between the aryl and cyclohexyl moieties, followed by functional group manipulations to introduce the amine group.
The Grignard reaction is a cornerstone for creating the fundamental 1-arylcyclohexanol skeleton. This approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. designer-drug.comresearchgate.net
In the synthesis of the target compound's precursor, 2-chlorophenylmagnesium bromide is prepared by reacting 2-chlorobromobenzene with magnesium metal in an anhydrous ether solvent. This Grignard reagent is then reacted with cyclohexanone (B45756). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with an acid yields the tertiary alcohol, 1-(2-chlorophenyl)cyclohexan-1-ol. researchgate.net This reaction is a critical step in assembling the basic aryl-cycloalkanol structure. designer-drug.comtaylorandfrancis.com
Table 1: Key Reactants in Grignard Synthesis of 1-(2-Chlorophenyl)cyclohexan-1-ol
| Reactant | Role |
| 2-Chlorobromobenzene | Precursor for Grignard reagent |
| Magnesium (Mg) | Metal for Grignard reagent formation |
| Cyclohexanone | Electrophile (carbonyl source) |
| Anhydrous Ether | Solvent |
Following the formation of 1-(2-chlorophenyl)cyclohexan-1-ol, a common subsequent step is dehydration to form the corresponding alkene, 1-(2-chlorophenyl)cyclohexene. researchgate.net This elimination reaction involves the removal of a water molecule from the alcohol. wpmucdn.comumass.edu
The reaction is typically catalyzed by a strong acid, such as concentrated phosphoric acid or sulfuric acid, and often requires heating. wpmucdn.comyoutube.comyoutube.com The acid protonates the hydroxyl group, converting it into a good leaving group (water). A neighboring proton is then abstracted by a base (like water or the conjugate base of the acid), and the electrons from the C-H bond form a pi bond, resulting in the cyclohexene (B86901) product. umass.edu According to Zaitsev's rule, the more substituted, and thus more stable, alkene is generally the major product. wpmucdn.com
The introduction of the amine functionality can be achieved through various strategies. One established route involves the conversion of the 1-(2-chlorophenyl)cyclohexene intermediate. The alkene can be oxidized to form a hydroxy ketone, 2-(2-chlorophenyl)-2-hydroxycyclohexanone. researchgate.netbbgate.com
This α-hydroxyketone intermediate is then subjected to amination. A common method is reductive amination, but a more direct approach involves imination followed by rearrangement. The hydroxy ketone can react with an amine, such as methylamine, to form an imine intermediate. researchgate.netbbgate.combbgate.com This imine can then undergo a thermal rearrangement to yield the final α-aminoketone product, a derivative of the target compound. researchgate.netbbgate.com Direct amination of cyclohexanone itself can also be performed, often using catalysts, to form secondary amines in a one-pot reaction, though this provides a different class of product than the geminal aryl-amino structure. nih.gov
Novel and Optimized Synthetic Protocols
Research into the synthesis of arylcyclohexylamines has led to the development of more efficient and environmentally benign methodologies. These include the use of novel catalysts and reaction conditions to improve yields, reduce reaction times, and avoid harsh reagents.
A significant optimization in the dehydration of 1-arylcyclohexanols involves the use of acidic ionic liquids (AILs) as catalysts. researchgate.net Ionic liquids are salts with low melting points that can act as both solvents and catalysts. researchgate.netaut.ac.nz Acidic ionic liquids, in particular, have emerged as effective, reusable, and less corrosive alternatives to traditional strong mineral acids like H₂SO₄ for promoting dehydration reactions. researchgate.netrsc.org
In the synthesis of 1-(2-chlorophenyl)cyclohexene from its corresponding alcohol, an AIL such as 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium)ethane]imidazolium hydrogen sulfate (B86663) can be used. researchgate.net These catalysts can lead to high conversion rates and selectivity. researchgate.net The unique properties of ionic liquids, such as their negligible vapor pressure and thermal stability, facilitate easier product separation and catalyst recycling, aligning with the principles of green chemistry. researchgate.netacs.org The effectiveness of the dehydration can be influenced by the nature of the ionic liquid's anion and cation, with less basic, weakly interacting anions often leading to more rapid reactions. aut.ac.nzrsc.org
Table 2: Comparison of Dehydration Catalysts
| Catalyst | Type | Advantages | Disadvantages |
| Phosphoric Acid (H₃PO₄) | Traditional Mineral Acid | Inexpensive, readily available. wpmucdn.com | Corrosive, difficult to separate/recycle. youtube.com |
| Sulfuric Acid (H₂SO₄) | Traditional Mineral Acid | Strong acid, effective catalyst. | Highly corrosive, can cause side reactions. researchgate.net |
| Acidic Ionic Liquids (AILs) | Novel Catalyst | Reusable, low volatility, less corrosive, high efficiency. researchgate.netresearchgate.net | Higher initial cost. |
Palladium-catalyzed cross-coupling reactions represent a powerful and modern method for forming carbon-carbon bonds, including the direct α-arylation of ketones. nih.gov This strategy offers an alternative route to building the 2-arylcyclohexanone framework, a key precursor for many arylcyclohexylamines. nih.govresearchgate.net
In this approach, a palladium catalyst, often in conjunction with a specialized ligand like a sterically hindered phosphine (B1218219) or an N-heterocyclic carbene (NHC), facilitates the coupling of an aryl halide (e.g., 2-chlorobromobenzene or another chloroarene) with the enolate of cyclohexanone. nih.govresearchgate.netresearchgate.netacs.org The reaction typically involves a base to generate the ketone enolate in situ. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the enolate and reductive elimination to form the α-aryl ketone product and regenerate the catalyst. nih.gov This method allows for the efficient synthesis of a wide range of substituted cyclohexanones under relatively mild conditions. nih.govresearchgate.net
Green Chemistry Principles in Synthetic Design
The industrial-scale synthesis of chemical compounds, including arylcyclohexylamines, is increasingly scrutinized through the lens of green chemistry to minimize environmental impact and enhance sustainability. unibo.itdokumen.pub The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. unibo.it For the synthesis of arylcyclohexylamines, this involves a shift from classical stoichiometric reactions to cleaner, catalytic alternatives. dokumen.pub
Key areas for applying green chemistry principles to the synthesis of this compound and related structures include:
Catalysis: Replacing stoichiometric reagents with catalytic systems is a cornerstone of green chemistry. dokumen.pub For amine synthesis, this can involve hydrogenation over reusable catalysts, such as bimetallic palladium-ruthenium systems, which can facilitate one-pot reactions and simplify process flow. rsc.org Biocatalysis, using enzymes like transaminases or imine reductases, offers reactions under mild aqueous conditions with high selectivity, avoiding harsh reagents and solvents. uniovi.esnih.gov
Atom Economy: Traditional routes to 1-arylcyclohexylamines, such as the Grignard reaction with a nitrile precursor, suffer from poor atom economy, generating significant magnesium salt waste. Green methodologies aim to maximize the incorporation of all starting materials into the final product. rsc.org Approaches like the Gabriel synthesis can be modified to feature a direct cycle where the phthalyl coproduct is recovered and reused, dramatically improving atom economy. rsc.org
One-Pot and Multicomponent Reactions: Combining multiple synthetic steps into a single "one-pot" procedure reduces the need for intermediate purification, minimizes solvent use, and saves energy and time. dokumen.pubmdpi.com The synthesis of cyclohexylamines from precursors like resorcinol (B1680541) can be achieved by performing hydrogenation and subsequent amination steps without isolating the intermediate products, exemplifying an efficient, low-cost process. mdpi.com
Use of Safer Solvents: Many organic syntheses rely on volatile and hazardous solvents. A key goal of green chemistry is to replace these with safer alternatives like water or methanol (B129727), or to conduct reactions under solvent-free conditions. dokumen.pubresearchgate.net The cyclocondensation synthesis of quinoxalines in methanol at ambient temperature in one minute highlights the potential for highly efficient, catalyst-free reactions in greener solvents. researchgate.net
By integrating these principles, the synthesis of this compound can be redesigned to be more sustainable and economically viable.
Stereoselective Synthesis Research of Related Chiral Analogues
While this compound is an achiral molecule, many structurally related arylcyclohexylamines possess one or more stereocenters and exhibit chirality. A prominent example is ketamine, which has a stereocenter at the C2 position of the cyclohexane (B81311) ring and exists as two distinct enantiomers, (S)-ketamine and (R)-ketamine. mdpi.comnih.gov The differing pharmacological profiles of these enantiomers underscore the importance of stereocontrol in the synthesis of bioactive molecules. nih.gov Consequently, significant research has been directed toward the development of stereoselective methods to access chiral arylcyclohexylamine analogues.
Modern synthetic strategies increasingly employ asymmetric catalysis to forge the key chiral centers with high fidelity. nih.govescholarship.org These methods offer efficient routes to enantiomerically enriched building blocks that would otherwise require lengthy synthetic sequences involving classical resolution or stoichiometric chiral auxiliaries. escholarship.org Recent advances include the use of cooperative catalysis, where multiple catalysts work in concert to control reactivity and stereoselectivity, and biocatalysis, which harnesses the inherent chirality of enzymes. nih.govmanchester.ac.uk
Enantioselective Formation of Chiral Centers
The enantioselective synthesis of chiral amines, including arylcyclohexylamine analogues, is a pivotal goal in organic chemistry. Several advanced catalytic strategies have been developed to achieve high levels of enantiomeric excess (ee).
One powerful approach combines photoredox catalysis with chiral Brønsted acid catalysis. nih.gov In a visible-light-mediated [4+2] cycloaddition to form functionalized cyclohexylamine (B46788) derivatives, a chiral phosphoric acid catalyst creates a chiral environment, enabling the enantioselective formation of stereocenters. nih.gov This dual catalytic system can achieve moderate to good enantioselectivity alongside excellent diastereoselectivity. nih.gov
Biocatalysis provides a highly effective green alternative for producing enantiopure amines. uniovi.es Engineered enzymes, such as imine reductases (IREDs) and transaminases (TAs), operate under mild, aqueous conditions and can exhibit near-perfect enantioselectivity. nih.gov For instance, rationally engineered IREDs have been used for the asymmetric reduction of bulky imines to furnish chiral amine products with excellent yields and enantiomeric excess values often exceeding 99% ee. nih.gov A chemoenzymatic one-pot cascade can combine a biocatalyst for the initial formation of a chiral amine from a ketone with a subsequent palladium-catalyzed Buchwald-Hartwig N-arylation, yielding complex chiral N-arylamines. manchester.ac.uk
| Method | Catalyst/Enzyme | Product Type | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Cooperative Catalysis | Photoredox Catalyst + Chiral Phosphoric Acid | Functionalized Cyclohexylamines | Moderate to Good | nih.gov |
| Biocatalysis | Engineered Imine Reductase (IRED) | Bulky Chiral Amines | Up to >99% | nih.gov |
| Chemoenzymatic Cascade | Biocatalyst + Pd-catalyst | α-Chiral Anilines | >99% | manchester.ac.uk |
| Bienzymatic Cascade | Laccase/TEMPO + Transaminase | Enantiopure Amines | Up to 96% | uniovi.es |
Chiral Auxiliary and Catalyst-Mediated Approaches
Stereoselective synthesis of chiral arylcyclohexylamine analogues relies heavily on catalyst-mediated approaches and the use of chiral auxiliaries to control the three-dimensional arrangement of atoms during a reaction.
Catalyst-Mediated Approaches: Asymmetric catalysis is the more modern and atom-economical strategy, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. mdpi.com As discussed previously, chiral phosphoric acids (CPAs) and other Brønsted acids are highly effective in a variety of transformations. nih.govmdpi.com These catalysts often work by activating substrates through hydrogen bonding, creating a well-defined chiral environment that directs the approach of a reactant. nih.gov Similarly, chiral secondary amines are used as organocatalysts that react with substrates to form transient chiral intermediates, such as enamines or iminium ions, which then react with high stereoselectivity. escholarship.org The combination of organocatalysis with other catalytic modes, like photoredox catalysis, has opened new pathways for the asymmetric synthesis of complex chiral molecules from simple precursors. escholarship.orgox.ac.uk
Chiral Auxiliary-Mediated Approaches: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been a reliable and versatile method in asymmetric synthesis for decades. wikipedia.orgnumberanalytics.com
A prominent example is the use of N-tert-butanesulfinyl imines. The sulfinyl group functions as a potent chiral auxiliary, controlling the facial selectivity of nucleophilic additions to the imine C=N bond. mdpi.com The configuration of the sulfur atom dictates the stereochemistry of the newly formed amine center, and the auxiliary can be cleaved under mild acidic conditions. Another approach involves using chiral alcohols derived from cyclohexanol, such as (–)-trans-2-trityl-1-cyclohexanol. soton.ac.uk When attached to a substrate as a chiral ester, this auxiliary has been shown to induce very high levels of diastereoselectivity in reactions like permanganate-mediated oxidative cyclizations, achieving diastereomeric ratios (dr) as high as 97:3. soton.ac.uk
| Auxiliary | Reaction Type | Outcome | Reported Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| (±)-trans-2-trityl-1-cyclohexanol | Permanganate-Mediated Oxidative Cyclisation | Formation of THF diols | 97:3 | soton.ac.uk |
| N-tert-butanesulfinyl group | Nucleophilic addition to imines | Formation of chiral amines | High diastereoselectivity | mdpi.com |
Advanced Structural Characterization and Analytical Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. uobasrah.edu.iq It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Connectivity
One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the primary methods for establishing the fundamental framework and connectivity of a compound.
¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their electronic environment, and the neighboring protons. For 1-(2-Chlorophenyl)cyclohexan-1-amine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the chlorophenyl ring, the aliphatic protons of the cyclohexyl ring, and the amine proton. The chemical shift (δ) of these protons is influenced by shielding and deshielding effects from adjacent atoms and functional groups. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent protons, helping to piece together the molecular structure.
¹³C NMR Spectroscopy : This method detects the carbon nuclei and provides information on the number of chemically non-equivalent carbons in the molecule. researchgate.net Each unique carbon atom in this compound—including those in the chlorophenyl ring and the cyclohexyl ring—would produce a distinct signal. The chemical shifts in ¹³C NMR cover a wider range than in ¹H NMR, which often results in a spectrum with one peak per carbon, reducing overlap and simplifying interpretation. researchgate.net Proton-decoupled ¹³C NMR spectra are typically used to simplify the spectrum by removing C-H splitting. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table presents predicted values based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons (C₆H₄Cl) | 7.0 - 7.5 | 127 - 145 |
| Cyclohexyl Protons (-CH₂-) | 1.2 - 2.5 | 25 - 40 |
| Amine Proton (-NH₂) | 1.5 - 3.0 (broad) | N/A |
| Quaternary Carbon (C-NH₂) | N/A | 55 - 65 |
Two-Dimensional NMR (COSY, HSQC) for Correlational Analysis
Two-dimensional (2D) NMR experiments provide correlational data that reveals interactions between nuclei, which is crucial for unambiguously assembling the complete molecular structure, especially for complex molecules. mdpi.com
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum connect signals from protons that are spin-spin coupled. For this compound, this technique would be invaluable for mapping the connectivity of the protons within the cyclohexyl ring and confirming the substitution pattern on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. Each cross-peak in an HSQC spectrum indicates a direct C-H bond. This technique allows for the definitive assignment of each proton signal to its corresponding carbon signal, providing a clear and accurate map of the molecule's C-H framework. In the analysis of a related precursor, 2-(2-chlorophenyl)-2-nitrocyclohexanone, 2D COSY and HSQC were instrumental in its definitive identification. chemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)
High-Resolution Mass Spectrometry (HRMS) : HRMS measures the m/z ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule. This precise mass measurement helps to distinguish between compounds that have the same nominal mass but different chemical formulas, providing a high degree of confidence in the molecular formula assignment.
Tandem Mass Spectrometry (MS/MS) : In MS/MS, precursor ions of a specific m/z are selected, fragmented, and then the resulting product ions are analyzed. This process provides detailed structural information and is highly specific. norman-network.net For this compound, MS/MS would reveal characteristic fragmentation pathways. Studies on structurally similar ketamine analogues show that common fragmentation pathways include the loss of the amine group, cleavage of the cyclohexanone (B45756) ring, and loss of carbon monoxide (CO). nih.gov The sequential loss of the amine group, CO, and C₄H₆ are described as distinctive fragmentation pathways for these types of compounds in ESI-MS/MS mode. nih.gov
Table 2: Predicted Key Mass Fragments for this compound Note: Fragmentation is predicted based on the analysis of structurally related compounds. nih.gov The exact mass will depend on the isotopic composition.
| Fragment Description | Predicted m/z |
|---|---|
| Molecular Ion [M+H]⁺ | 224.1 |
| Loss of NH₃ (Ammonia) | 207.1 |
| Cleavage yielding chlorophenyl fragment | 111.0 |
| Cleavage yielding cyclohexyl-amine fragment | 98.1 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal technique for the analysis of volatile and thermally stable compounds. A sample of this compound would first be vaporized and separated based on its boiling point and interaction with the GC column. hpst.cz As the separated components elute from the column, they enter the mass spectrometer, which generates a mass spectrum for each component. This allows for the identification of the main compound and any volatile impurities, making GC-MS a crucial tool for purity assessment. The technique is widely used in the analysis of related compounds and potential precursors. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that separates compounds in a liquid mobile phase before mass analysis. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. researchgate.net
LC-MS is a powerful tool for purity analysis, capable of detecting non-volatile impurities and degradation products. Furthermore, LC coupled with tandem mass spectrometry (LC-MS/MS) is highly sensitive and selective, making it the method of choice for trace-level quantification and metabolite profiling in complex biological matrices like urine or plasma. nih.govrug.nl If this compound were administered in a biological system, LC-MS/MS could be used to identify and quantify its metabolites. rug.nl This involves monitoring for expected metabolic transformations such as hydroxylation of the aromatic or aliphatic rings, or N-dealkylation. The high sensitivity of modern LC-MS/MS systems allows for detection at very low concentrations. mdpi.comresearchgate.net
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a compound in its solid state. It provides unambiguous proof of connectivity, conformational details, and the spatial arrangement of molecules within a crystal lattice.
Single crystal X-ray diffraction (SC-XRD) is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of electron density maps, from which the exact positions of atoms can be determined.
For this compound, SC-XRD analysis would reveal critical structural parameters. This includes the determination of the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. Furthermore, it provides precise measurements of bond lengths, bond angles, and torsion angles, offering insight into the conformation of the cyclohexyl ring (typically a chair conformation) and the orientation of the 2-chlorophenyl group relative to the amine. This technique is also indispensable for establishing the absolute stereochemistry of chiral centers if the compound crystallizes as a single enantiomer.
Below is an example of the crystallographic data that would be obtained from such an analysis.
Table 1: Example Crystallographic Data for a Small Organic Molecule
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 98.76 |
| Volume (ų) | 1358.9 |
| Z | 4 |
Derived from X-ray crystallography data, Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal. The Hirshfeld surface of a molecule is defined as the region where its contribution to the total electron density is equal to the sum of the contributions from all other molecules in the crystal.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.
The IR spectrum of this compound would display characteristic absorption bands that confirm its structure. The primary amine (-NH₂) group would be identified by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ range. The aliphatic cyclohexyl group would show C-H stretching bands just below 3000 cm⁻¹. The C-Cl bond typically exhibits a stretching vibration in the fingerprint region, often between 600 and 800 cm⁻¹.
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic Ring | C-H Stretch | 3010 - 3100 |
| Cyclohexyl Group | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for monitoring the progress of chemical reactions, assessing the purity of the final product, and isolating specific components.
Thin Layer Chromatography (TLC) is a simple, fast, and inexpensive method used to monitor the progress of a synthesis. A small spot of the reaction mixture is applied to a stationary phase (e.g., a silica (B1680970) gel plate), and a mobile phase (solvent) is allowed to move up the plate via capillary action. Components separate based on their differential affinity for the stationary and mobile phases.
In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. By comparing the retention factor (Rf) value of the product spot to that of the reactants, a chemist can determine when the reaction is complete. Visualization is typically achieved under UV light, which makes the aromatic ring of the compound visible, or by using chemical stains like ninhydrin, which reacts with the primary amine to produce a colored spot.
High Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for separating, identifying, and quantifying components in a mixture. It offers significantly higher resolution and sensitivity than TLC. For purity assessment of this compound, a reverse-phase HPLC method is commonly employed. The sample is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The purity of the sample can be determined by integrating the area of the main product peak and comparing it to the total area of all peaks detected, typically by a UV detector set to a wavelength where the chlorophenyl group absorbs strongly.
Since this compound is a chiral molecule, existing as a pair of enantiomers, specialized chiral HPLC is required for their separation. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and emerge as two separate peaks. This allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio of a sample.
Table 3: Typical HPLC Conditions
| Parameter | Purity Analysis | Enantiomeric Separation |
|---|---|---|
| Column | Reverse-Phase C18 | Chiral Stationary Phase (e.g., cellulose-based) |
| Mobile Phase | Acetonitrile / Water | Hexane / Isopropanol |
| Detector | UV-Vis (e.g., at 254 nm) | UV-Vis (e.g., at 254 nm) |
| Purpose | Determine chemical purity (%) | Determine enantiomeric excess (%) |
Capillary Electrochromatography (CEC) for Amine Analysis
Capillary Electrochromatography (CEC) is a hybrid analytical technique that integrates the principles of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). It utilizes an electroosmotic flow (EOF) to propel the mobile phase through a packed capillary column, which offers high separation efficiency due to the resulting plug-like flow profile. This methodology has been effectively applied to the analysis of basic compounds, including arylcyclohexylamines like ketamine, a structurally related compound to this compound.
Research into the separation of basic pharmaceuticals has demonstrated the utility of functionalized capillary columns in CEC. In one study, an amine capillary column was developed by immobilizing (3-Aminopropyl)triethoxysilane (APTES) onto the inner surface of a fused-silica capillary, creating a stationary phase for the analysis of basic compounds. conicet.gov.ar This approach was successful in achieving baseline separation of a mixture of anesthetics, including ketamine, lidocaine, and xilacine. conicet.gov.ar
The optimization of CEC conditions is crucial for achieving efficient separation. Key parameters that are investigated and adjusted include the concentration of the stationary phase precursor (e.g., APTES), the composition and pH of the background electrolyte (BGE), and the applied voltage. conicet.gov.ar For the separation of the aforementioned basic compounds, a 10 mM disodium (B8443419) hydrogen phosphate (B84403) solution at a pH of 9.0 was identified as the optimal BGE. conicet.gov.ar The study highlighted that the CEC mode provided superior separation of the anesthetics when compared to the capillary zone electrophoresis (CZE) mode. conicet.gov.ar
The performance of the amine-functionalized capillary column in CEC for the separation of these basic compounds yielded an efficiency of up to 20,000 theoretical plates per meter. conicet.gov.ar The resolution between the separated peaks is a critical measure of the separation quality.
Table 1: Optimized CEC Conditions for the Analysis of Basic Anesthetics
| Parameter | Value |
|---|---|
| Capillary | Fused-silica, APTES functionalized |
| Background Electrolyte (BGE) | 10 mM Disodium Hydrogen Phosphate |
| BGE pH | 9.0 |
| Applied Voltage | 5 kV (Positive Polarity) |
| Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection | 0.3 psi for 3 seconds |
Data sourced from a study on the separation of basic compounds by CEC. conicet.gov.ar
Table 2: Resolution of Separated Basic Compounds using CEC
| Compound Pair | Resolution (Rs) |
|---|---|
| Ketamine / Lidocaine | 4.97 |
| Lidocaine / Xilacine | 1.53 |
Data sourced from a study on the separation of basic compounds by CEC. conicet.gov.ar
This research demonstrates that CEC with functionalized capillaries provides a viable and efficient alternative for the analysis of basic compounds such as arylcyclohexylamines. The ability to control separation through both electrophoretic mobility and chromatographic partitioning offers a unique selectivity that can be advantageous for the analysis of complex mixtures. nih.gov
Pharmacological Investigations: Molecular Mechanisms and Preclinical Models
Receptor Binding Affinity and Ligand-Receptor Interaction Studies
The primary mechanism of action for arylcyclohexylamines is the antagonism of the N-methyl-D-aspartate (NMDA) receptor. colab.wsnih.gov However, their pharmacological profile is often broader, encompassing interactions with monoamine systems and other neurotransmitter receptors. wikipedia.org
N-methyl-D-aspartate (NMDA) Receptor Modulation Research
1-(2-Chlorophenyl)cyclohexan-1-amine and related arylcyclohexylamines function as non-competitive antagonists of the NMDA receptor. nih.gov They bind to an allosteric site located within the receptor's ion channel, commonly known as the phencyclidine (PCP) binding site. nih.gov This action blocks the influx of calcium ions, which is responsible for the compound's characteristic anesthetic and dissociative effects. nih.gov The binding is use- and voltage-dependent, meaning the antagonist is more effective when the neuron is depolarized and the channel is open. nih.gov
Research has demonstrated that the affinity for the NMDA receptor can vary between different receptor subtypes, which are assemblies of different protein subunits (e.g., GluN1, GluN2A-D). nih.gov For instance, studies on related amino-alkyl-cyclohexane compounds have shown varying potencies at different NMDA receptor subunit combinations. While some compounds like MRZ 2/579 show little selectivity between subtypes, others like memantine (B1676192) are more potent at NR1a/2C and NR1a/2D subtypes compared to NR1a/2A receptors. nih.govresearchgate.net This suggests that subtle structural modifications can influence subtype selectivity and, consequently, the pharmacological profile.
Molecular dynamics simulations have further elucidated the binding mechanisms, identifying key amino acid residues within the NMDA receptor's transmembrane domain that are crucial for ligand interaction. For example, studies on various NMDA antagonists have highlighted residues such as Leu124 and Met63 as significant contributors to binding energy. nih.govmdpi.com
| NMDA Receptor Subtype | IC50 (μM) | Reference |
|---|---|---|
| NR1a/2A | 0.49 ± 0.11 | nih.govresearchgate.net |
| NR1a/2B | 0.56 ± 0.01 | nih.govresearchgate.net |
| NR1a/2C | 0.42 ± 0.04 | nih.govresearchgate.net |
| NR1a/2D | 0.49 ± 0.06 | nih.govresearchgate.net |
Investigations of Serotonin (B10506) and Dopamine (B1211576) Receptor Interactions
Beyond the glutamatergic system, arylcyclohexylamines often interact with monoaminergic systems. wikipedia.org Some compounds in this class are known to inhibit the reuptake of dopamine, contributing to stimulant effects. wikipedia.org Studies on phencyclidine (PCP) have shown that it can increase the release of dopamine in the caudate nucleus and affect acetylcholine (B1216132) turnover in the striatum. umich.edu
Furthermore, interactions with serotonin (5-HT) systems have been noted. taylorandfrancis.com The specific affinity for various dopamine (e.g., D2) and serotonin receptors or their transporters can vary significantly based on the compound's specific chemical structure. wikipedia.org This modulation of dopaminergic and serotonergic pathways is a key factor in the complex behavioral effects observed with this class of compounds. taylorandfrancis.comapspublisher.com
Enzyme Inhibition and Activation Studies
The potential for arylcyclohexylamines to interact with enzymes has also been a subject of investigation. While specific data on this compound is limited, related compounds have been studied for their effects on various enzymes. Given their amine structure, there is a theoretical potential for interaction with enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). However, the primary pharmacological activity of this class is generally attributed to receptor interactions rather than enzyme inhibition.
In Vitro Cellular and Tissue Model Studies
In vitro models, particularly neuronal cell cultures, are invaluable for dissecting the specific cellular mechanisms of drug action.
Neuronal Cell Culture Investigations of Receptor Antagonism
Studies using murine or rat cortical and hippocampal neuron cultures have consistently demonstrated the neuroprotective effects of NMDA receptor antagonists against glutamate-induced excitotoxicity. nih.govnih.govnih.gov Exposing these cultures to high concentrations of glutamate (B1630785) or NMDA leads to significant neuronal cell death. nih.govfrontiersin.org
The application of NMDA antagonists, such as the related compounds MK-801 and memantine, effectively attenuates this cell loss. nih.govfrontiersin.org For example, most amino-alkyl-cyclohexanes have been shown to be protective against glutamate toxicity in cultured cortical neurons. nih.gov Competitive antagonists like D-AP5 and non-competitive channel blockers like MK-801 have been shown to inhibit neuronal apoptosis induced by various neurotoxic stimuli in culture. researchgate.net These in vitro experiments confirm that blocking the NMDA receptor ion channel is a primary mechanism for the neuroprotective effects observed with this class of compounds. nih.govbiorxiv.org
Receptor Expression System Characterization
As an arylcyclohexylamine, this compound is primarily recognized for its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. mdpi.comnih.gov Arylcyclohexylamine derivatives typically bind to the phencyclidine (PCP) site within the NMDA receptor's ion channel, acting as non-competitive antagonists. mdpi.comnih.govnih.gov This binding blocks the influx of calcium ions, thereby modulating glutamatergic neurotransmission, which is implicated in a wide range of neurological functions. nih.gov
While specific binding affinity (Ki) values for this compound across a wide array of receptor expression systems are not extensively documented in publicly available literature, research on analogous amino-alkyl-cyclohexane derivatives provides insight into the potential binding profile. For instance, a study on 36 different amino-alkyl-cyclohexanes demonstrated their ability to displace [3H]-(+)-MK-801 binding from rat cortical membranes, with Ki values ranging from 1.5 to 143 µM, indicating varying affinities for the NMDA receptor. nih.gov The structurally related compound ketamine, another arylcyclohexylamine, has been shown to have a four-fold higher affinity for the PCP site of the NMDA receptor in its S(+) enantiomeric form compared to its R(-) form. mdpi.com This highlights the importance of stereochemistry in receptor binding for this class of compounds.
Beyond the NMDA receptor, some arylcyclohexylamines have been reported to interact with other targets, including dopamine transporters and sigma receptors, although these interactions are generally less potent than their NMDA receptor antagonism. wikipedia.org The precise characterization of this compound's binding profile would require further dedicated radioligand binding assays across a panel of receptors and transporters.
| Compound Class | Primary Target | Binding Site | General Affinity Range (Ki) | Reference |
| Arylcyclohexylamines | NMDA Receptor | Phencyclidine (PCP) site | Varies among analogs | mdpi.comnih.gov |
| Amino-alkyl-cyclohexanes | NMDA Receptor | MK-801 site | 1.5 - 143 µM | nih.gov |
Cellular Signaling Pathway Modulation (e.g., G protein signaling, ERK pathway)
The modulation of cellular signaling pathways by this compound is an area of ongoing investigation. Given its primary action as an NMDA receptor antagonist, its downstream effects are likely to influence pathways regulated by calcium influx and glutamatergic signaling.
G protein signaling: While NMDA receptors are ionotropic and not directly coupled to G proteins, their activity can indirectly influence G protein-coupled receptor (GPCR) signaling. nih.gov GPCRs are a large family of receptors that, upon activation, trigger intracellular signaling cascades through heterotrimeric G proteins. nih.govyoutube.com There is potential for cross-talk between NMDA receptor-mediated signaling and various GPCR pathways, which could be an indirect mechanism through which this compound exerts its effects. However, direct evidence of this compound modulating G protein signaling is not yet established.
ERK pathway: The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. nih.gov The activation of the ERK pathway can be initiated by various stimuli, including signals from both GPCRs and receptor tyrosine kinases. nih.govnih.gov Dysregulation of the ERK pathway has been implicated in various neurological and psychiatric conditions. nih.gov Research has shown that some GPCRs can activate the ERK pathway through G protein-dependent or β-arrestin-dependent mechanisms. nih.gov Given the potential for interplay between NMDA receptors and GPCRs, it is plausible that this compound could indirectly modulate ERK pathway activity. However, specific studies demonstrating a direct effect of this compound on ERK phosphorylation or downstream signaling are currently lacking. Further research is needed to elucidate the precise impact of this compound on these and other intracellular signaling cascades.
In Vivo Animal Models for Mechanistic Pharmacological Profiling
Rodent Models for Specific Behavioral Phenotypes (e.g., locomotor activity, mood-related behaviors)
The behavioral effects of arylcyclohexylamines are often characterized in rodent models to assess their potential for therapeutic applications or abuse liability. These studies typically examine effects on locomotor activity and behaviors relevant to mood disorders.
Locomotor Activity: Arylcyclohexylamines are known to have complex effects on locomotor activity in rodents, often producing stereotyped behaviors and alterations in movement. nih.govresearchgate.net For instance, studies on various arylcyclohexylamine analogs have demonstrated a range of effects on locomotion in mice, from stimulant-like increases in activity to suppression, depending on the specific compound and its substitutions. nih.gov While specific data on this compound is limited, related compounds have been shown to produce dose-dependent changes in spontaneous ambulatory behavior in rats. nih.gov
| Behavioral Test | Animal Model | Typical Effect of NMDA Antagonists | Relevance | Reference |
| Open Field Test | Mouse/Rat | Altered locomotor activity (increase or decrease) | General activity, stimulant/sedative effects | nih.govnih.gov |
| Forced Swim Test | Mouse | Decreased immobility time | Antidepressant-like effects | nih.govbris.ac.uk |
| Tail Suspension Test | Mouse | Decreased immobility time | Antidepressant-like effects | nih.govbris.ac.uk |
Evaluation of Neurochemical Alterations in Brain Regions
The administration of arylcyclohexylamines can lead to significant alterations in the levels of key neurotransmitters in various brain regions. These neurochemical changes are thought to underlie the behavioral effects of these compounds.
Research has shown that the serotonergic and dopaminergic systems are particularly affected by compounds that modulate NMDA receptor activity. For example, depletion of brain serotonin with p-chlorophenylalanine (p-CPA) has been shown to alter the activity of midbrain dopamine cells in rats. nih.gov Furthermore, studies with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which causes dopamine depletion, have also demonstrated subsequent depletion of serotonin in brain regions such as the striatum, frontal cortex, and amygdala in mice. nih.gov These findings suggest a close interaction between the serotonin and dopamine systems, which can be influenced by compounds acting on glutamatergic pathways. sciencedaily.com
While direct studies on the neurochemical effects of this compound are not extensively reported, it is hypothesized that, as an NMDA receptor antagonist, it would likely influence dopamine and serotonin levels in brain regions critical for mood and motor control. Further neurochemical analyses, such as microdialysis or post-mortem tissue analysis, would be necessary to determine the specific effects of this compound on neurotransmitter release and metabolism in different brain areas.
| Neurotransmitter System | Brain Regions Implicated | Potential Effect of NMDA Antagonism | Reference |
| Dopaminergic | Striatum, Frontal Cortex, Amygdala | Altered dopamine levels and turnover | nih.govnih.gov |
| Serotonergic | Striatum, Frontal Cortex, Amygdala, Raphe Nuclei | Altered serotonin levels and turnover | nih.govnih.gov |
Metabolic Pathway Elucidation and Biotransformation Studies
In Vitro Metabolic Stability Screening in Liver Subcellular Fractions
While specific in vitro metabolic stability data for 1-(2-chlorophenyl)cyclohexan-1-amine is not extensively available in the public domain, its stability can be inferred from the broader understanding of arylcyclohexylamine metabolism. These studies are typically conducted using liver microsomes or S9 fractions, which contain the primary enzymes responsible for drug metabolism. enamine.netspringernature.com The rate of disappearance of the parent compound over time in these systems provides key parameters such as half-life (t1/2) and intrinsic clearance (Clint). enamine.net
The formation of this compound from ketamine is predominantly catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov Specifically, CYP3A4 is the major enzyme responsible for this N-demethylation, with contributions from CYP2B6 and CYP2C9. nih.gov The further metabolism of this compound also involves CYP enzymes, leading to hydroxylated metabolites. wikipedia.org These hydroxylated metabolites can then undergo Phase II conjugation reactions, such as glucuronidation, which is mediated by UDP-glucuronosyltransferases (UGTs), to form more water-soluble compounds for excretion. nih.gov
Table 1: Key Enzymes in the Metabolism of the Ketamine to this compound Pathway
| Precursor/Metabolite | Metabolic Reaction | Primary Enzyme(s) Involved |
| Ketamine | N-demethylation | CYP3A4, CYP2B6, CYP2C9 |
| This compound (Norketamine) | Hydroxylation | Cytochrome P450 enzymes |
| Hydroxynorketamine | Glucuronidation | UDP-glucuronosyltransferases (UGTs) |
Identification and Characterization of Metabolites
The metabolites of the ketamine pathway, including this compound and its subsequent products, have been identified in various biological matrices.
High-resolution mass spectrometry (HRMS) is a critical tool for the identification and structural elucidation of drug metabolites. osti.govmycompoundid.org In the context of arylcyclohexylamine metabolism, techniques such as liquid chromatography coupled with time-of-flight mass spectrometry (LC-TOF-MS) are employed to separate and identify metabolites in complex biological samples. evotec.com The accurate mass measurements provided by HRMS allow for the determination of the elemental composition of metabolites, which is essential for their identification. osti.gov For the metabolic pathway involving this compound, HRMS would be used to identify hydroxylated and conjugated derivatives.
Table 2: Major Metabolites in the Biotransformation Pathway of this compound
| Parent Compound | Metabolite | Metabolic Transformation |
| Ketamine | This compound (Norketamine) | N-demethylation |
| This compound (Norketamine) | Hydroxynorketamine | Hydroxylation |
| This compound (Norketamine) | Dehydronorketamine | Dehydrogenation |
| Hydroxynorketamine | Glucuronide Conjugates | Glucuronidation |
Reactive Metabolite Formation Investigations
The formation of reactive metabolites is a significant concern in drug development due to their potential to cause idiosyncratic adverse drug reactions. evotec.comeurofinsdiscovery.com These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity. evotec.com Screening for reactive metabolites often involves incubating the compound with liver microsomes in the presence of trapping agents, such as glutathione (GSH). creative-biolabs.com The formation of GSH adducts, which can be detected by mass spectrometry, indicates the presence of reactive intermediates. evotec.com At present, there is no publicly available information from specific investigations into the formation of reactive metabolites for this compound.
Theoretical Chemistry and Computational Modeling of the Chemical Compound
Quantum Chemical Calculations of Molecular Structure and Electronic Properties (e.g., HOMO-LUMO)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic landscape of a molecule. xisdxjxsu.asiamaterialsciencejournal.org Methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to optimize the molecular geometry, calculating parameters such as bond lengths and angles. nih.govresearchgate.net
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity. nih.govaimspress.com
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. xisdxjxsu.asiaresearchgate.net These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting how the molecule will interact with biological targets. xisdxjxsu.asiaaimspress.com For a molecule like 1-(2-Chlorophenyl)cyclohexan-1-amine, the electronegative chlorine and nitrogen atoms would be expected to be regions of negative potential, indicating sites susceptible to electrophilic attack.
| Parameter | Typical Significance |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. A larger gap suggests higher stability. aimspress.com |
| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. materialsciencejournal.org |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic interactions. researchgate.net |
Molecular Dynamics Simulations of Ligand-Target Interactions
While molecular docking provides a static snapshot of a ligand binding to its target, molecular dynamics (MD) simulations offer a dynamic view of this interaction over time. najah.edunih.gov MD simulations are crucial for assessing the stability of a ligand-protein complex predicted by docking studies. najah.edunih.gov By simulating the movements of atoms and molecules over a period, typically nanoseconds, researchers can observe the conformational changes and verify the persistence of key interactions. najah.edu
The stability of the complex is often evaluated by analyzing trajectories for metrics such as the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure. nih.gov A stable RMSD value over time suggests that the ligand remains securely in the binding pocket. Another metric, the Root Mean Square Fluctuation (RMSF), identifies the flexibility of different parts of the protein and ligand, highlighting which residues are most involved in the interaction. nih.gov These simulations confirm whether the binding mode is energetically favorable and stable under dynamic conditions. nih.gov
In Silico Docking Studies for Receptor Binding Site Analysis
In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific receptor, such as a protein or enzyme. nih.gov This method is fundamental for analyzing the binding mode and affinity of compounds like this compound with potential biological targets. preprints.org The process involves generating multiple conformations of the ligand and fitting them into the receptor's active site. A scoring function then estimates the binding energy for each pose, with lower energy values typically indicating a more favorable interaction. najah.edu
Docking studies can reveal critical details about the ligand-receptor complex, including:
Binding Affinity: A quantitative score (e.g., in kcal/mol) that predicts the strength of the interaction. najah.edu
Key Amino Acid Interactions: Identification of specific residues within the binding site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. japsonline.comnih.gov
Binding Conformation: The three-dimensional orientation of the ligand within the active site.
This information is invaluable for structure-activity relationship (SAR) studies, providing a rational basis for designing more potent and selective analogues. nih.gov
| Parameter | Description | Example Finding |
|---|---|---|
| Binding Energy (kcal/mol) | Estimated free energy of binding; a more negative value indicates stronger affinity. | -8.5 kcal/mol |
| Hydrogen Bonds | Identifies specific donor-acceptor pairs between the ligand and receptor. | Amine group (donor) with ASP-128 (acceptor) |
| Hydrophobic Interactions | Highlights non-polar interactions contributing to binding stability. | Chlorophenyl ring with PHE-210, LEU-352 |
| Interacting Residues | A list of all amino acids in the binding pocket that are in close contact with the ligand. | ASP-128, GLU-171, PHE-210, LEU-352 |
Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Optimization
The success of a potential therapeutic agent depends heavily on its pharmacokinetic profile, summarized by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. numberanalytics.comnih.gov Predicting these properties early in the research process is crucial for optimizing compounds and reducing the likelihood of late-stage failures. elsevierpure.comresearchgate.net A variety of computational models, including Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, are used to predict the ADME profile of a molecule from its structure. nih.govgithub.com
These in silico tools can forecast a range of critical parameters, such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with metabolic enzymes (like cytochrome P450s), and potential toxicity. researchgate.netnih.gov By generating an ADME profile for this compound, researchers can identify potential liabilities—such as poor absorption or rapid metabolism—and make informed decisions to modify the chemical structure to improve its drug-like characteristics. nih.gov This iterative process of computational prediction and chemical synthesis accelerates the optimization of lead compounds. nih.gov
| ADME Property | Predicted Value/Classification | Significance for Research Optimization |
|---|---|---|
| GI Absorption | High | Indicates good potential for oral bioavailability. |
| BBB Permeability | High | Suggests the compound can cross the blood-brain barrier to act on central nervous system targets. |
| CYP2D6 Inhibitor | Yes | Flags a potential for drug-drug interactions, may require structural modification. |
| Ames Mutagenicity | Non-mutagen | Indicates a low likelihood of being carcinogenic. |
| Human Ether-à-go-go-Related Gene (hERG) Inhibition | Low Risk | Suggests a reduced risk of cardiotoxicity. |
Future Research Directions and Applications in Chemical Biology
Development of 1-(2-Chlorophenyl)cyclohexan-1-amine as a Pharmacological Tool
The primary value of arylcyclohexylamines in research stems from their potent and specific interaction with the N-methyl-D-aspartate (NMDA) receptor. mdpi.com Developing this compound as a refined pharmacological tool involves harnessing this activity to investigate the receptor's role in various physiological and pathological processes. Its specific binding characteristics can be used to map the NMDA receptor's distribution and function in different brain regions.
Future applications in this area include:
Receptor Subtype Selectivity Studies: Investigating the affinity of this compound for different NMDA receptor subunits. This could lead to the development of more selective antagonists that can target specific neural circuits, potentially offering therapeutic benefits with fewer side effects than broader antagonists.
Neurodegenerative Disease Models: Utilizing the compound to induce or modulate excitotoxicity in in-vitro and in-vivo models of diseases like Alzheimer's or Huntington's disease. This allows researchers to study the underlying mechanisms of neuronal damage and to screen for potential neuroprotective compounds.
Probing Synaptic Plasticity: Employing it as a tool to explore the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), fundamental processes involved in learning and memory. By selectively blocking NMDA receptor function, researchers can dissect the molecular cascade involved in synaptic strengthening and weakening.
Elucidation of Broader Biological Activities and Mechanistic Understanding
While the principal mechanism of action for arylcyclohexylamines is NMDA receptor antagonism, their biological effects are often more complex. mdpi.com Future research must aim to uncover the broader pharmacological profile of this compound and to understand the intricate mechanisms underlying its full spectrum of activities.
Key research objectives include:
Metabolite Profiling and Activity: Identifying the major and minor metabolites of this compound and assessing their individual biological activities. Metabolites may possess unique pharmacological profiles that contribute significantly to the parent compound's effects.
Receptor Binding Assays: Screening the compound against a wide panel of neurotransmitter receptors and ion channels to identify any secondary or tertiary binding sites. This can reveal unexpected mechanisms and potential new therapeutic applications.
Signal Transduction Pathway Analysis: Investigating how the compound's interaction with its primary and secondary targets affects downstream intracellular signaling cascades. This provides a more complete picture of how the molecule alters cellular function.
Integration of Advanced Analytical Techniques for Comprehensive Profiling
The accurate identification and quantification of this compound and its metabolites in biological samples are crucial for both forensic toxicology and pharmacological research. nih.govnih.gov The low concentrations often present in biological matrices necessitate the use of highly sensitive and specific analytical methods. Future work will focus on integrating and refining these techniques for more comprehensive profiling.
The standard approach involves a combination of sample preparation and instrumental analysis. nih.gov Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly used to isolate the target compounds from complex matrices like blood, urine, or tissue.
| Technique | Abbreviation | Primary Application | Key Advantages |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry | GC-MS | Routine screening and confirmation | High chromatographic resolution, established libraries for identification |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Quantification in biological fluids | High sensitivity and specificity, suitable for thermolabile compounds |
| Liquid Chromatography-High-Resolution Mass Spectrometry | LC-HRMS | Identification of unknown metabolites and novel analogues | Provides accurate mass data, enabling formula determination |
| Enzyme-Linked Immunosorbent Assay | ELISA | Preliminary screening of large sample numbers | High throughput, cost-effective |
Future research will likely focus on developing microfluidic devices ("lab-on-a-chip") for rapid, on-site detection and improving direct analysis techniques to minimize sample preparation. acs.org
Emerging Methodologies for Research on Arylcyclohexylamine Analogues
The field of arylcyclohexylamine research is continually evolving, driven by new methodologies in both synthesis and biological evaluation. These emerging techniques promise to accelerate the discovery and characterization of novel analogues with tailored pharmacological properties.
One significant trend is the adoption of continuous flow synthesis . This approach offers several advantages over traditional batch synthesis, including improved safety, higher yields, and greater consistency, making it particularly suitable for producing active pharmaceutical ingredients. nih.gov
Another key area is the rational design of new analogues based on structure-activity relationships (SAR). By systematically modifying the three main structural components of the arylcyclohexylamine scaffold—the aryl ring, the cyclohexane (B81311) ring, and the amine group—researchers can fine-tune the compound's potency, selectivity, and metabolic stability. mdpi.com
| Structural Component | Modification Strategy | Potential Impact on Activity |
|---|---|---|
| Aryl Ring | Substitution (e.g., methoxy, halogen) at different positions | Alters binding affinity and selectivity for NMDA receptor subtypes |
| Cyclohexane Ring | Addition of a ketone group (e.g., creating a cyclohexanone) | Modulates potency and metabolic pathway |
| Amine Group | Varying the alkyl substituent (e.g., methyl, ethyl) | Influences potency and duration of action |
Future research will also increasingly incorporate computational tools, such as molecular docking and machine learning models, to predict the biological activity and pharmacokinetic properties of novel designs before they are synthesized. ontosight.ai This in-silico approach can significantly streamline the drug discovery process, allowing researchers to prioritize the most promising candidates for further investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
